

Technical Guide: 2-(4-(Benzylxy)phenyl)ethanol (CAS 61439-59-6)

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Compound of Interest

Compound Name: *2-(4-Benzylxyphenyl)ethanol*

Cat. No.: *B024225*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with CAS number 61439-59-6, including its identification, physicochemical properties, synthesis, and its significant role as a key intermediate in the synthesis of pharmaceutical compounds.

Compound Identification

The compound identified by CAS number 61439-59-6 is known by the following IUPAC name and synonyms:

- IUPAC Name: 2-(4-(Benzylxy)phenyl)ethanol[1][2]
- Alternate IUPAC Name: 2-(4-phenylmethoxyphenyl)ethanol[1][2]
- Common Synonyms: p-(Benzylxy)phenethyl alcohol, 4-(Benzylxy)phenethyl alcohol, 2-(p-Benzylxyphenyl)ethanol[1][3][4]

Physicochemical Properties

A summary of the key quantitative data for 2-(4-(Benzylxy)phenyl)ethanol is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	61439-59-6	[1] [3] [4] [5] [6]
Molecular Formula	C ₁₅ H ₁₆ O ₂	[1] [3] [5] [6] [7]
Molecular Weight	228.29 g/mol	[1] [3] [5] [7] [8]
Appearance	White solid	[5]
Melting Point	84 - 87 °C	[3] [9]
Purity	Typically ≥98%	[8] [10]
Storage	Sealed in a dry place at room temperature	[10] [11]

Role in Pharmaceutical Synthesis

2-(4-(Benzyl)phenyl)ethanol is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[\[1\]](#)[\[10\]](#) Its primary documented use is in the preparation of beta-blockers, most notably Betaxolol.[\[12\]](#) The synthesis involves the protection of the phenolic hydroxyl group of 4-hydroxyphenethyl alcohol with a benzyl group, which is a key step to allow for selective reactions on the alcohol functional group in subsequent steps.

Experimental Protocol: Synthesis of 2-(4-(Benzyl)phenyl)ethanol

The following is a detailed methodology for the synthesis of 2-(4-(Benzyl)phenyl)ethanol via the reduction of a methyl ester precursor. This method is commonly cited in the literature.[\[2\]](#)[\[4\]](#)[\[9\]](#)

Reaction: Reduction of Methyl 2-(4-benzylphenyl)acetate

Materials:

- Methyl 2-(4-benzylphenyl)acetate
- Lithium aluminum hydride (LAH)

- Anhydrous diethyl ether
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a reaction flask, prepare a suspension of lithium aluminum hydride (15.8 mmol) in anhydrous diethyl ether (25 mL) and cool the mixture to 0 °C using an ice bath.
- Dissolve methyl 2-(4-benzyloxyphenyl)acetate (7.8 mmol) in anhydrous diethyl ether (5 mL).
- Slowly add the solution of the methyl ester dropwise to the suspension of lithium aluminum hydride at 0 °C with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
- After the reaction is complete, carefully quench the reaction by the sequential addition of water.
- Extract the product from the reaction mixture using ethyl acetate.
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure to yield 2-(4-(benzyloxy)phenyl)ethanol.[\[2\]](#)

Biological Activity

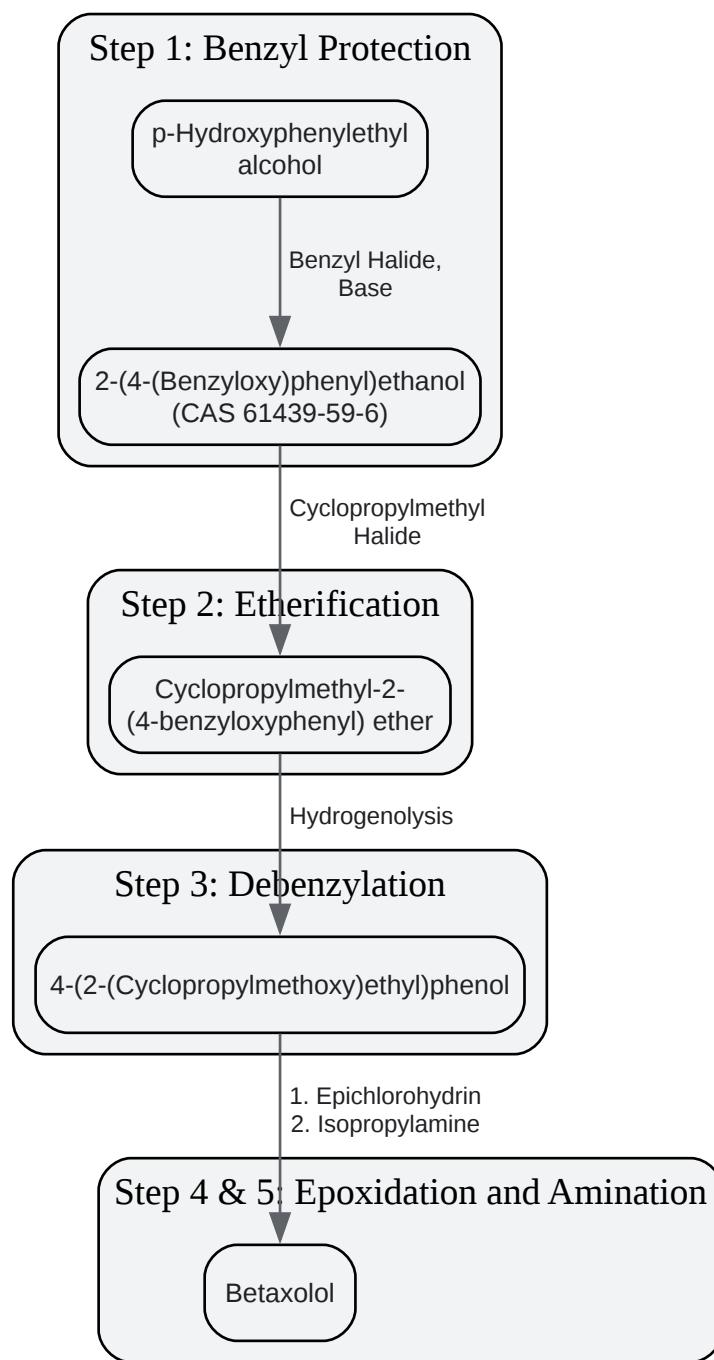
While 2-(4-(BenzylOxy)phenyl)ethanol is a key building block in the synthesis of pharmacologically active molecules, there is limited direct research on its specific biological activities and signaling pathways. Its primary role is that of a synthetic intermediate.[\[1\]](#) Some sources suggest general properties for related phenylethanol compounds, such as the

inhibition of maltase activity, metal ion-induced allylic oxidation, and fatty acid synthesis, though these are not specifically demonstrated for the title compound.[3]

Visualizations

Synthesis Pathway of Betaxolol via 2-(4-(Benzyl)oxy)phenyl)ethanol

The following diagram illustrates the synthetic workflow from p-hydroxyphenylethyl alcohol to the beta-blocker Betaxolol, highlighting the role of 2-(4-(Benzyl)oxy)phenyl)ethanol as a key intermediate.

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Caption: Synthetic route to Betaxolol highlighting the role of the title compound.

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